2-Bromo-3,6-dichloro benzaldéhyde

Vue d'ensemble

Description

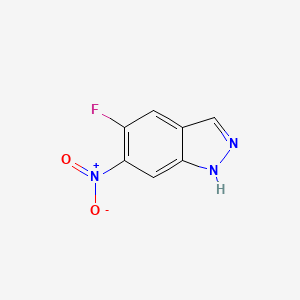

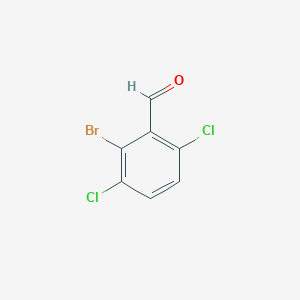

2-Bromo-3,6-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O . It is a white to yellow to brown solid . The compound is used in various chemical reactions due to its unique structure and reactivity .

Synthesis Analysis

The synthesis of 2-Bromo-3,6-dichlorobenzaldehyde can be achieved through several methods. One such method involves the chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . Another method involves the bromination of substituted benzaldoximes using Pd-Catalyzed C-H Activation .Molecular Structure Analysis

The molecular structure of 2-Bromo-3,6-dichlorobenzaldehyde can be represented by the InChI code: 1S/C7H4BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H . The compound has a molecular weight of 219.46 .Physical and Chemical Properties Analysis

2-Bromo-3,6-dichlorobenzaldehyde is a white to yellow to brown solid with a molecular weight of 219.46 .Applications De Recherche Scientifique

Spectroscopie infrarouge en chimie analytique

2-Bromo-3,6-dichloro benzaldéhyde: a été utilisé dans l'étude des données spectrales infrarouges. La spectroscopie infrarouge (IR) est un outil efficace pour caractériser les interactions des composés avec les solvants. Les spectres IR du composé peuvent fournir des informations sur les effets du solvant sur les vibrations d'élongation du carbonyle, ce qui est crucial pour comprendre le comportement moléculaire .

Synthèse pharmaceutique

Ce composé joue un rôle dans la synthèse de produits pharmaceutiques, en particulier dans la création de benzaldéhydes substitués. Ces dérivés sont importants en chimie pharmaceutique pour leurs propriétés thérapeutiques potentielles, notamment l'augmentation de l'affinité pour l'oxygène dans l'hémoglobine humaine et l'inhibition des érythrocytes falciformes .

Synthèse organique

En synthèse organique, This compound est un intermédiaire précieux. Il peut être utilisé dans des voies de synthèse en plusieurs étapes, telles que la préparation de benzènes polysubstitués, qui sont importants dans la création de molécules organiques complexes .

Science des matériaux

Le composé est également pertinent en science des matériaux, où il peut être utilisé comme élément constitutif pour la synthèse de nouveaux matériaux. Ses groupes bromo et chloro réactifs en font un précurseur polyvalent pour diverses réactions chimiques qui conduisent au développement de nouveaux matériaux .

Applications industrielles

Enfin, dans les applications industrielles, This compound est utilisé dans la synthèse de colorants, d'agrochimiques et d'autres produits chimiques industriels. Ses propriétés structurelles permettent son incorporation dans divers processus chimiques, contribuant à la fabrication de produits avec des attributs spécifiques souhaités .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds like bronopol (2-bromo-2-nitro-1,3-propanediol) have been shown to have wide-spectrum antimicrobial properties . The targets could potentially be essential thiols within bacterial cells .

Mode of Action

For instance, Bronopol is proposed to generate bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between Bronopol and essential thiols within the bacterial cell .

Biochemical Pathways

Brominated compounds often interfere with bacterial growth and reproduction, suggesting that they may disrupt essential biochemical pathways in these organisms .

Result of Action

Given its structural similarity to other brominated compounds, it may exert bacteriostatic effects, inhibiting bacterial growth and reproduction .

Analyse Biochimique

Biochemical Properties

2-Bromo-3,6-dichlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, 2-Bromo-3,6-dichlorobenzaldehyde may interact with proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of 2-Bromo-3,6-dichlorobenzaldehyde on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to the activation of stress response pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, 2-Bromo-3,6-dichlorobenzaldehyde can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, 2-Bromo-3,6-dichlorobenzaldehyde exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly those enzymes involved in detoxification and oxidative stress responses . This inhibition occurs through the binding of 2-Bromo-3,6-dichlorobenzaldehyde to the active sites of these enzymes, preventing their normal function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3,6-dichlorobenzaldehyde can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to 2-Bromo-3,6-dichlorobenzaldehyde in in vitro studies has shown that it can cause sustained oxidative stress and alterations in cellular function. In in vivo studies, prolonged exposure may result in chronic toxicity and adverse effects on organ function.

Dosage Effects in Animal Models

The effects of 2-Bromo-3,6-dichlorobenzaldehyde vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression. At higher doses, the compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

2-Bromo-3,6-dichlorobenzaldehyde is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress responses. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various compounds . This interaction can lead to changes in metabolic flux and the accumulation of certain metabolites, potentially resulting in altered cellular function and toxicity.

Transport and Distribution

Within cells and tissues, 2-Bromo-3,6-dichlorobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes and accumulate in certain tissues.

Subcellular Localization

The subcellular localization of 2-Bromo-3,6-dichlorobenzaldehyde is critical for its activity and function. It has been observed to localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function . Additionally, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Post-translational modifications and targeting signals play a role in directing 2-Bromo-3,6-dichlorobenzaldehyde to specific cellular compartments, thereby modulating its effects.

Propriétés

IUPAC Name |

2-bromo-3,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAGMVOYIGEGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293769 | |

| Record name | Benzaldehyde, 2-bromo-3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-26-5 | |

| Record name | Benzaldehyde, 2-bromo-3,6-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-bromo-3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)

![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)

![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)

![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)